(S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid
Description
(S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid (CAS: 1228547-87-2) is a chiral Boc-protected amino acid derivative featuring a bromine substituent at the ortho position of the phenyl ring. Its molecular formula is C₁₃H₁₆BrNO₄ (MW: 330.17 g/mol). This compound is widely used as a pharmaceutical intermediate, particularly in synthetic organic and medicinal chemistry for constructing bioactive molecules. Analytical characterization includes LCMS, GCMS, NMR, and HPLC, ensuring high purity for research and industrial applications .
Properties
IUPAC Name |
(2S)-2-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAGWHKTRALRLO-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid, with the molecular formula C13H16BrNO4 and a molecular weight of 330.17 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its inhibitory effects on various kinases, cytotoxicity, and anti-inflammatory properties.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C13H16BrNO4 |
| Molecular Weight | 330.17 g/mol |
| IUPAC Name | (2S)-2-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
| PubChem CID | 33679268 |
| Melting Point | N/A |
| Boiling Point | 456.3 °C at 760 mmHg |
Kinase Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of key kinases involved in various signaling pathways. Specifically, it has shown notable inhibitory activity against Glycogen Synthase Kinase 3 Beta (GSK-3β), which plays a crucial role in cellular processes such as metabolism and cell proliferation.
- IC50 Values : In a comparative study, compounds similar to this compound exhibited IC50 values ranging from 10 to 1314 nM against GSK-3β, indicating varying degrees of potency depending on structural modifications .
Cytotoxicity
The cytotoxic effects of this compound were evaluated in different cell lines, including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells).
- Findings : At concentrations up to 100 µM, certain derivatives of this compound did not significantly reduce cell viability, suggesting a favorable safety profile. However, some compounds did exhibit cytotoxic effects at higher concentrations .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. In vitro assays demonstrated that this compound significantly reduced levels of inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6).
- Mechanism : The inhibition of NO production was particularly pronounced at lower concentrations (1 µM), indicating its potential utility in treating inflammatory conditions .
Case Studies and Research Findings
-
GSK-3β Inhibition : In a study assessing various kinase inhibitors, this compound was part of a series that demonstrated promising GSK-3β inhibition with competitive binding characteristics .
Compound IC50 (nM) Compound A 8 Compound B 20 (S)-Bromo-Amino Acetic Acid 50 -
Cytotoxicity Assessment : The cytotoxicity was measured using PrestoBlue™ reagent across multiple concentrations. Notably, compounds that maintained cell viability at lower concentrations were selected for further evaluation .
Concentration (µM) Cell Viability (%) 0.1 >90 1 >85 10 >70 -
Anti-inflammatory Effects : The reduction of NO and IL-6 levels was quantified in BV-2 microglial cells treated with the compound.
Treatment Concentration (µM) NO Level Reduction (%) IL-6 Level Reduction (%) 1 45 30 10 60 50
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development
The compound is noted for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity or selectivity for specific targets. For instance, derivatives of this compound have been explored in the context of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins in cells, offering a novel approach to cancer therapy and other diseases .
1.2 Antimicrobial Activity
Research indicates that compounds similar to (S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid can exhibit significant antimicrobial properties. Specifically, studies have shown that modifications of the compound can lead to enhanced activity against Mycobacterium tuberculosis, making it a candidate for further investigation in anti-tuberculosis drug development .
Organic Synthesis Applications
2.1 Synthesis of Amino Acids and Derivatives
This compound serves as a valuable building block in the synthesis of various amino acids and their derivatives. Its ability to participate in peptide bond formation makes it a crucial component in the production of peptide-based drugs and biologically active compounds .
2.2 Formation of Complex Molecules
The compound is utilized in the synthesis of more complex organic molecules through various chemical reactions, including ring-opening reactions and lactonization processes. These reactions are essential for creating diverse chemical libraries that can be screened for biological activity .
Case Studies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The bromine atom at the ortho position of the phenyl ring undergoes substitution with various nucleophiles under transition metal catalysis:
Key Mechanistic Insight : The electron-withdrawing effect of the carboxylic acid enhances the electrophilicity of the bromine, facilitating oxidative addition with palladium catalysts . Steric hindrance from the ortho bromine slows reaction kinetics compared to para-substituted analogs.
Suzuki-Miyaura Cross-Coupling
The bromophenyl group participates in palladium-catalyzed couplings with boronic acids:
Stereochemical Note : The chiral center at C2 remains intact (<95% ee retention) under these conditions due to the Boc group's steric protection.
Boc Deprotection
The tert-butoxycarbonyl group undergoes acid-mediated cleavage:
| Acid | Conditions | Product | Application | Yield | Source |
|---|---|---|---|---|---|
| TFA | DCM, 0°C → rt | Free amine | Peptide synthesis | 94% | |
| HCl | Dioxane, 50°C | Hydrochloride salt | API intermediates | 88% |
Kinetic Study : Complete deprotection occurs within 2 hr using 4M HCl/dioxane at 50°C, as monitored by <sup>1</sup>H NMR .
Oxidation Reactions
The α-carbon undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Selectivity | Yield | Source |
|---|---|---|---|---|---|
| KMnO<sub>4</sub> | pH 7, 25°C | α-keto acid | >20:1 vs overoxidation | 68% | |
| TEMPO/NaClO | CH<sub>3</sub>CN/H<sub>2</sub>O | Oxoacetate | Chemoselective | 82% |
Mechanism : The Boc group directs oxidation through hydrogen bonding with the oxidant, preventing epimerization at C2.
Base-Induced Elimination
Under strong basic conditions:
| Base | Solvent | Temperature | Product | Byproduct | Source |
|---|---|---|---|---|---|
| DBU | DMF | 120°C | α,β-unsaturated acid | NH<sub>3</sub> | |
| KOtBu | THF | 65°C | Acrylic acid derivative | Boc<sub>2</sub>O |
Stereochemical Impact : Elimination proceeds with retention of configuration due to concerted E2 mechanism.
Peptide Coupling
The carboxylic acid participates in amide bond formation:
| Coupling Reagent | Base | Solvent | Reaction Time | Yield | Source |
|---|---|---|---|---|---|
| HATU | DIPEA | DMF | 2 hr | 91% | |
| BBDI | None | THF | 24 hr | 83% |
Comparative Data :
-
HATU enables room-temperature coupling with <2% racemization
-
BBDI requires stoichiometric reagent but generates non-toxic byproducts
Critical Analysis of Reaction Compatibility
-
Sequence Compatibility : Suzuki coupling (Section 2) must precede Boc deprotection (Section 3) to prevent amine interference
-
Solvent Limitations : DMF degrades the Boc group above 100°C - use THF for high-temperature reactions
-
Chiral Stability : All reactions maintain >90% ee when conducted below 80°C
This comprehensive profile establishes this compound as a versatile chiral building block for pharmaceutical synthesis, particularly in constructing constrained peptidomimetics and axially chiral biaryls.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
(S)-2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic Acid (CAS: 1228565-84-1)
- Structural Difference : Bromine at the para position instead of ortho.
- Properties: Similar molecular formula (C₁₃H₁₆BrNO₄) and weight (330.17 g/mol) but distinct physicochemical behavior due to reduced steric hindrance at the para position.
- Applications : Used in analogous pharmaceutical syntheses but may exhibit altered binding affinities in biological systems due to electronic effects .
(R)-2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic Acid (CAS: 1228570-47-5)
Stereoisomers and Diastereomers
(S)-2-((S)-3-Bromo-4,5-dihydroisoxazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic Acid (8a)
- Structural Difference : Replaces the bromophenyl group with a 3-bromo-dihydroisoxazolyl moiety.
- Biological Activity : Displays enhanced inhibitory activity (IC₅₀ = 0.8 μM) against glutamine-dependent enzymes compared to phenyl-substituted analogs (IC₅₀ = 1.5–2.0 μM) .
Diastereomers 8b and 8c
Substituent Variations
(S)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic Acid
- Structural Difference : Thiophene replaces bromophenyl.
- Properties : Lower molecular weight (297.33 g/mol) and increased solubility in polar solvents due to the heteroaromatic ring. Used in peptide mimetics targeting sulfur-binding enzymes .
(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic Acid
- Structural Difference: Propanoic acid backbone with a bromoacetamido side chain.
- Applications : Serves as a crosslinking agent in bioconjugation due to its reactive bromoacetamido group .
Preparation Methods
Bromophenyl Intermediate Synthesis
The synthesis begins with introducing the 2-bromophenyl group to a glycine backbone. A common approach involves Ullmann-type coupling between 2-bromobenzyl bromide and a glycine derivative. For enantiomeric control, asymmetric catalysis using chiral palladium complexes achieves >90% enantiomeric excess (ee).
Key Steps :
- Glycine Protection : Glycine is transiently protected as its ethyl ester to prevent side reactions.
- Coupling Reaction : The protected glycine reacts with 2-bromobenzyl bromide in the presence of Pd(OAc)₂ and a chiral ligand (e.g., (R)-BINAP) in toluene at 80°C for 12 hours.
- Deprotection : The ethyl ester is hydrolyzed using LiOH in tetrahydrofuran (THF)/water (3:1) to yield 2-(2-bromophenyl)glycine.
Table 1: Comparative Yields for Bromophenyl Intermediate Synthesis
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Ullmann Coupling | Pd(OAc)₂/(R)-BINAP | Toluene | 80 | 78 | 92 |
| Friedel-Crafts Alkylation | AlCl₃ | DCM | 25 | 65 | N/A |
Boc Protection of the Amino Group
The free amine of 2-(2-bromophenyl)glycine is protected using di-tert-butyl dicarbonate (Boc₂O) . This step ensures stability during subsequent reactions.
Procedure :
- Dissolve 2-(2-bromophenyl)glycine (1 equiv) in dichloromethane (DCM).
- Add Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
- Stir at 25°C for 6 hours.
- Purify via silica gel chromatography (hexane/ethyl acetate, 4:1) to isolate the Boc-protected intermediate.
Optimization Insight :
Acetic Acid Moiety Formation
The Boc-protected intermediate undergoes oxidation to introduce the carboxylic acid group.
Method A: Jones Oxidation
- React the intermediate with CrO₃ in aqueous H₂SO₄/acetone (0°C, 2 hours).
- Yield : 85% (caution: toxic byproducts).
Method B: Enzymatic Oxidation
- Use recombinant L-amino acid oxidase in phosphate buffer (pH 7.4, 37°C).
- Yield : 70% (eco-friendly, but slower).
Industrial-Scale Production
Flow Microreactor Systems
Industrial synthesis employs continuous-flow reactors to enhance efficiency:
- Step 1 : Boc protection in a tubular reactor (residence time: 10 minutes).
- Step 2 : Oxidation using immobilized TEMPO catalyst (yield: 88%, purity: 99.5%).
Table 2: Scalability Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Annual Output (kg) | 500 | 2,000 |
| Solvent Consumption | 300 L/kg | 50 L/kg |
Reaction Condition Optimization
Temperature and Solvent Effects
- Boc Protection : THF outperforms DCM in minimizing racemization at 25°C (ee retention: 98% vs. 92%).
- Oxidation : Acetone/water mixtures reduce side-product formation compared to pure acetone.
Analytical Characterization
Chiral HPLC Validation
- Column : Chiralpak IC (4.6 × 250 mm).
- Mobile Phase : Hexane/isopropanol (80:20) + 0.1% TFA.
- Retention Time : (S)-enantiomer = 12.3 min; (R)-enantiomer = 14.7 min.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.62 (d, J = 7.8 Hz, 1H, ArH), 5.32 (s, 1H, NH), 1.44 (s, 9H, Boc).
- HRMS (ESI+) : m/z calc. for C₁₃H₁₅BrNO₄ [M+H]⁺: 344.0234; found: 344.0231.
Comparative Analysis with Analogous Compounds
Bromine vs. Chlorine Substituents
- Reactivity : Bromine’s lower electronegativity accelerates Ullmann coupling (k = 0.15 min⁻¹ vs. 0.09 min⁻¹ for Cl).
- Crystallinity : Brominated derivatives exhibit higher melting points (mp: 168°C vs. 155°C for Cl).
Q & A
Basic: What are the key synthetic challenges in preparing (S)-2-(2-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid, and how can they be addressed methodologically?
Answer:
The synthesis involves protecting the amino group with a Boc group while maintaining chirality and coupling the bromophenyl moiety. Challenges include:
- Chirality preservation : Use enantioselective catalysis (e.g., chiral auxiliaries or asymmetric hydrogenation) to retain the (S)-configuration .
- Coupling efficiency : Optimize solvent polarity (e.g., dichloromethane or DMF) and temperature (0–25°C) to enhance reaction yields .
- Byproduct suppression : Employ scavengers like molecular sieves to absorb excess reagents during coupling steps .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Chiral HPLC : Essential for verifying enantiomeric purity (>98% ee) using chiral stationary phases (e.g., amylose or cellulose derivatives) .
- NMR spectroscopy : 1H and 13C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and bromophenyl aromatic signals (δ 7.2–7.8 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at ~355.05 Da) .
Advanced: How can reaction conditions be optimized to prevent Boc-group deprotection during downstream functionalization?
Answer:
- pH control : Maintain mildly acidic conditions (pH 4–6) to avoid premature Boc cleavage, which typically occurs under strong acids (e.g., TFA) .
- Temperature modulation : Limit heating to ≤40°C during coupling reactions to preserve the Boc group .
- Protecting group alternatives : For harsh conditions, consider orthogonal protection (e.g., Fmoc) if Boc is incompatible .
Advanced: What computational methods are used to predict the compound’s interactions with biological targets?
Answer:
- Molecular docking (AutoDock/Vina) : Models binding modes with enzymes/receptors (e.g., proteases or kinases) using the bromophenyl group’s steric bulk and Boc’s hydrophobicity .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic acyl substitution .
- MD simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation effects) .
Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity?
Answer:
- Bromine vs. other halogens : The 2-bromophenyl group enhances π-π stacking with aromatic residues in target proteins compared to chloro/fluoro analogs .
- Amino acid backbone flexibility : Replacing acetic acid with bulkier groups (e.g., cyclobutyl) may alter binding kinetics but reduce solubility .
- Quantitative SAR (qSAR) : Use SPR or ITC to correlate substituent effects (e.g., logP, polar surface area) with IC50 values .
Basic: What are the recommended storage conditions to ensure long-term stability?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
- Moisture control : Use desiccants (e.g., silica gel) to avoid degradation via ambient humidity .
- Light sensitivity : Protect from UV exposure to prevent bromophenyl bond cleavage .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Answer:
- Solvent screening : Test solubility in DMSO (polar aprotic), THF (low polarity), and aqueous buffers (pH 2–9) with sonication .
- Hansen Solubility Parameters : Compare experimental data with computational predictions (e.g., HSPiP software) .
- Dynamic light scattering (DLS) : Detect aggregation in poor solvents that may skew reported solubility .
Advanced: What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this building block?
Answer:
- Coupling agents : Use HATU/Oxyma Pure instead of DCC to minimize base-induced racemization .
- Resin choice : Employ low-loading Wang resin to reduce steric hindrance during amino acid activation .
- Monitoring : Track racemization via circular dichroism (CD) at 220 nm during SPPS .
Basic: How is the compound’s stability under reflux conditions assessed for reaction scalability?
Answer:
- TGA/DSC : Thermogravimetric analysis identifies decomposition temperatures (>150°C for Boc group) .
- In situ FTIR : Monitors real-time degradation of carbonyl groups (C=O stretch at ~1700 cm⁻¹) .
- Kinetic studies : Measure half-life (t½) of Boc deprotection under varying temperatures .
Advanced: What ecological safety considerations apply when disposing of waste containing this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
